molecular formula C23H34N2O6 B14073973 Boc-DL-Tyr(tBu)-DL-Pro-OH

Boc-DL-Tyr(tBu)-DL-Pro-OH

Cat. No.: B14073973
M. Wt: 434.5 g/mol
InChI Key: QZJWUTONKALOAQ-UHFFFAOYSA-N
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Description

Boc-Tyr(tBu)-Pro-OH, also known as N-α-tert-butoxycarbonyl-O-tert-butyl-L-tyrosyl-L-proline, is a synthetic peptide derivative. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a tert-butyl (tBu) protecting group on the tyrosine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(tBu)-Pro-OH typically involves the stepwise coupling of protected amino acids. The Boc group is used to protect the amino group of tyrosine, while the tBu group protects the hydroxyl group on the tyrosine side chain. The proline residue is then coupled to the protected tyrosine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Boc-Tyr(tBu)-Pro-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming increasingly common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr(tBu)-Pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Peptides: Removal of protecting groups yields the free peptide.

    Extended Peptides: Coupling reactions result in longer peptide chains.

    Oxidized Products: Oxidation of tyrosine forms dityrosine.

Scientific Research Applications

Boc-Tyr(tBu)-Pro-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Tyr(tBu)-Pro-OH is primarily related to its role in peptide synthesis. The Boc and tBu protecting groups prevent unwanted side reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the active peptide. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Tyr(tBu)-Pro-OH is unique due to the presence of both Boc and tBu protecting groups, which provide enhanced stability during peptide synthesis. The inclusion of the proline residue also imparts specific structural and functional properties to the synthesized peptides .

Properties

Molecular Formula

C23H34N2O6

Molecular Weight

434.5 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H34N2O6/c1-22(2,3)30-16-11-9-15(10-12-16)14-17(24-21(29)31-23(4,5)6)19(26)25-13-7-8-18(25)20(27)28/h9-12,17-18H,7-8,13-14H2,1-6H3,(H,24,29)(H,27,28)

InChI Key

QZJWUTONKALOAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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